Keap1-Nrf2-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keap1-Nrf2-IN-5 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of oxidative stress and redox biology, as it modulates the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and electrophilic damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-5 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various protecting groups, coupling agents, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The process may also include purification steps such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Keap1-Nrf2-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Keap1-Nrf2-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Keap1-Nrf2 signaling pathway and its role in oxidative stress response . In biology, it helps researchers understand the molecular mechanisms underlying cellular defense mechanisms . In medicine, this compound is being investigated for its potential therapeutic applications in diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory conditions . In industry, it is used in the development of new drugs and therapeutic agents targeting the Keap1-Nrf2 pathway .
Mechanism of Action
Keap1-Nrf2-IN-5 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation via the ubiquitin-proteasome pathway . when this compound is present, it disrupts this interaction, leading to the stabilization and accumulation of Nrf2 . The accumulated Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the DNA and activates the transcription of various cytoprotective genes . These genes encode for antioxidant enzymes, detoxification enzymes, and other protective proteins that help the cell combat oxidative stress and maintain redox homeostasis .
Comparison with Similar Compounds
Keap1-Nrf2-IN-5 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction . Similar compounds include other small molecule inhibitors targeting the Keap1-Nrf2 pathway, such as sulforaphane, bardoxolone methyl, and dimethyl fumarate . These compounds also activate the Nrf2 pathway but may differ in their mechanisms of action, potency, and therapeutic applications . This compound stands out due to its ability to selectively inhibit the Keap1-Nrf2 interaction without affecting other cellular pathways .
Properties
Molecular Formula |
C23H30N4O6S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-N,N-dimethyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carboxamide |
InChI |
InChI=1S/C23H30N4O6S/c1-14(28)27-10-6-9-19(27)21(30)24-17-11-33-23(32)16-8-5-4-7-15(16)12-34-13-18(25-20(17)29)22(31)26(2)3/h4-5,7-8,17-19H,6,9-13H2,1-3H3,(H,24,30)(H,25,29)/t17-,18-,19+/m1/s1 |
InChI Key |
URYMNBQTISFUDY-QRVBRYPASA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H]2COC(=O)C3=CC=CC=C3CSC[C@@H](NC2=O)C(=O)N(C)C |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2COC(=O)C3=CC=CC=C3CSCC(NC2=O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.